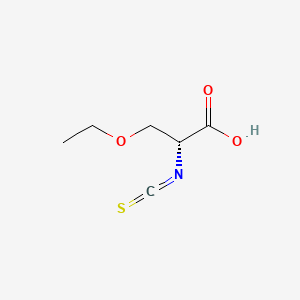
(R)-3-Ethoxy-2-isothiocyanatopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Ethoxy-2-isothiocyanatopropanoic acid is an organic compound characterized by its unique structural features, including an ethoxy group, an isothiocyanate group, and a chiral center. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethoxy-2-isothiocyanatopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-3-ethoxypropanoic acid.
Isothiocyanate Introduction: The isothiocyanate group is introduced through a reaction with thiophosgene or a similar reagent under controlled conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of ®-3-Ethoxy-2-isothiocyanatopropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: Utilizing reactors that allow precise control over reaction parameters.
Catalysts and Solvents: Employing specific catalysts and solvents to enhance reaction efficiency and selectivity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Ethoxy-2-isothiocyanatopropanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form corresponding amines and carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Products: Formation of thioureas, ureas, and other derivatives.
Oxidation Products: Formation of sulfoxides and sulfones.
Reduction Products: Formation of amines and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-Ethoxy-2-isothiocyanatopropanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it a useful probe in biochemical assays.
Medicine
In medicine, ®-3-Ethoxy-2-isothiocyanatopropanoic acid is explored for its potential therapeutic applications, including as a precursor for drug development. Its derivatives may exhibit biological activity that can be harnessed for treating various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of ®-3-Ethoxy-2-isothiocyanatopropanoic acid involves its interaction with nucleophiles, leading to the formation of covalent bonds. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on proteins, enzymes, and other biomolecules. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying active site residues.
Protein Modification: It can modify proteins by reacting with amino acid side chains, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Ethoxy-2-isocyanatopropanoic acid: Similar structure but with an isocyanate group instead of an isothiocyanate group.
®-3-Methoxy-2-isothiocyanatopropanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
®-3-Ethoxy-2-thiocyanatopropanoic acid: Similar structure but with a thiocyanate group instead of an isothiocyanate group.
Uniqueness
®-3-Ethoxy-2-isothiocyanatopropanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C6H9NO3S |
|---|---|
Molekulargewicht |
175.21 g/mol |
IUPAC-Name |
(2R)-3-ethoxy-2-isothiocyanatopropanoic acid |
InChI |
InChI=1S/C6H9NO3S/c1-2-10-3-5(6(8)9)7-4-11/h5H,2-3H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI-Schlüssel |
ULTOJUXXFJUUJQ-RXMQYKEDSA-N |
Isomerische SMILES |
CCOC[C@H](C(=O)O)N=C=S |
Kanonische SMILES |
CCOCC(C(=O)O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)


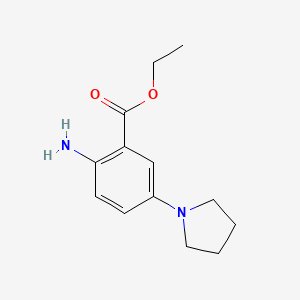

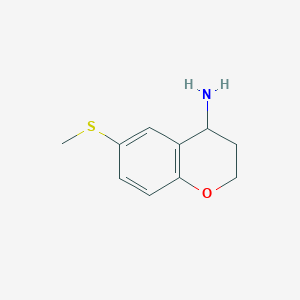
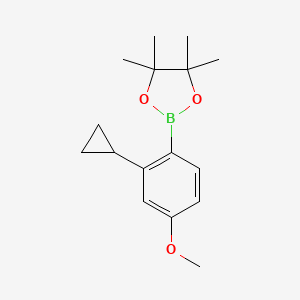

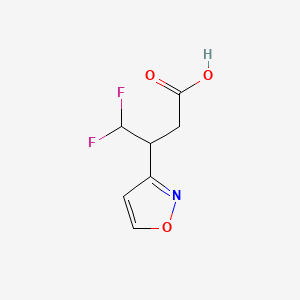
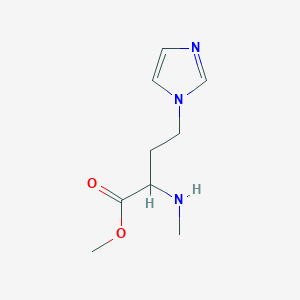
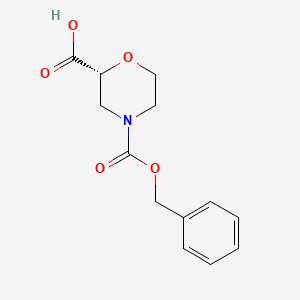
![N-cyclopentyl-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B13568952.png)

